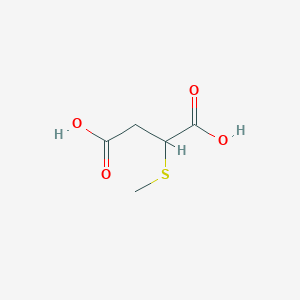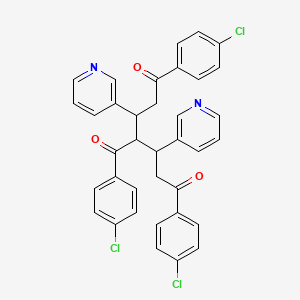
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-di(pyridin-3-yl)heptane-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione typically involves multi-step organic reactions. One common method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is followed by further functionalization steps to introduce the pyridine and heptane-1,7-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: Used in the synthesis of various organic compounds.
4-chlorophenyl pyridin-4-ylmethanone:
Uniqueness
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
71568-54-2 |
|---|---|
Molecular Formula |
C36H27Cl3N2O3 |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-ylheptane-1,7-dione |
InChI |
InChI=1S/C36H27Cl3N2O3/c37-28-11-5-23(6-12-28)33(42)19-31(26-3-1-17-40-21-26)35(36(44)25-9-15-30(39)16-10-25)32(27-4-2-18-41-22-27)20-34(43)24-7-13-29(38)14-8-24/h1-18,21-22,31-32,35H,19-20H2 |
InChI Key |
WCKLKMFARYJMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C(CC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
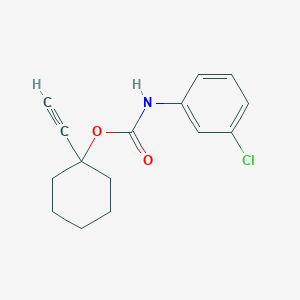
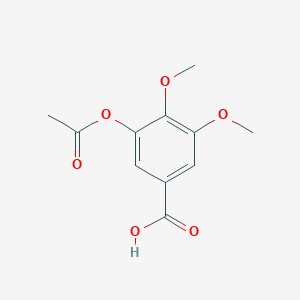
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
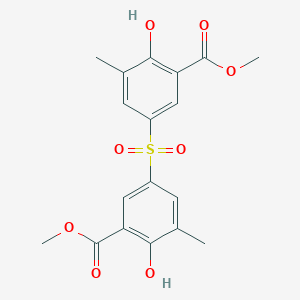
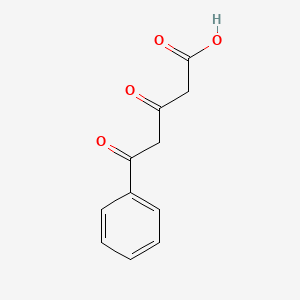
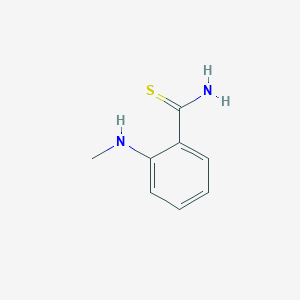

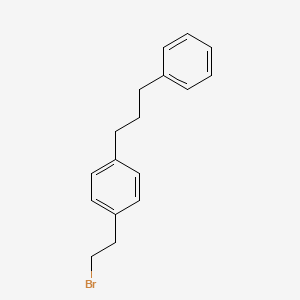
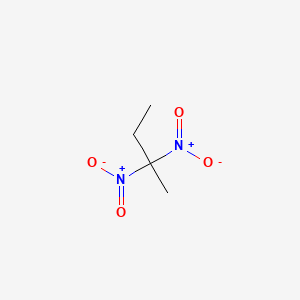
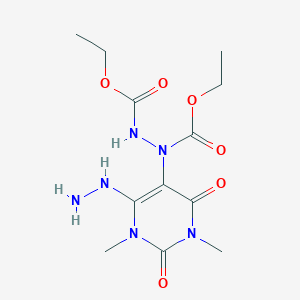
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
